molecular formula C19H25N3O2 B13370726 N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide

N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide

Cat. No.: B13370726
M. Wt: 327.4 g/mol
InChI Key: SZXXGNOUKDIUPK-UHFFFAOYSA-N
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Description

N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide typically involves the reaction of adamantanecarboxylic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate adamantylcarbonyl chloride, which then reacts with isonicotinamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol derivatives, and substituted amide derivatives.

Scientific Research Applications

N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Uniqueness

N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide is unique due to its combination of an adamantane moiety with an isonicotinamide group. This structural feature imparts distinct physicochemical properties, such as enhanced stability and membrane permeability, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(adamantane-1-carbonylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H25N3O2/c23-17(16-1-3-20-4-2-16)21-5-6-22-18(24)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,23)(H,22,24)

InChI Key

SZXXGNOUKDIUPK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=CC=NC=C4

Origin of Product

United States

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